Sodium glycerophosphate is classified as a phosphate salt derived from glycerol. It is primarily used in the medical field as a phosphate supplement and is known commercially under the brand name Glycophos. The compound is a mixture of disodium glycerol 1- and 2-phosphates, which can exist in hydrated forms . It has gained attention for its use in intravenous infusions to supplement phosphate levels in patients .
The synthesis of sodium glycerophosphate involves several key steps:
The molecular formula of sodium glycerophosphate is with a molar mass of approximately 216.036 g/mol . The compound can be represented structurally as follows:
Sodium glycerophosphate participates in various chemical reactions:
Sodium glycerophosphate acts primarily as a phosphate donor in biological systems:
The physical and chemical properties of sodium glycerophosphate include:
Sodium glycerophosphate has several important applications:
Sodium glycerophosphate (C₃H₇Na₂O₆P) is an organic phosphate salt with a molecular weight of 216.036 g·mol⁻¹ for the anhydrous form [3] [9]. The compound exists as a mixture of disodium salts derived from glycerol-1-phosphate (α-glycerophosphate) and glycerol-2-phosphate (β-glycerophosphate), which are structural isomers differing in the position of the phosphate ester bond on the glycerol backbone [3] [9]. The β-isomer is symmetric, with the phosphate group attached to the central carbon, while the α-isomers (D and L enantiomers) feature the phosphate group on a terminal carbon, introducing chirality [9]. In pharmaceutical applications, sodium glycerophosphate is typically supplied as a hydrated mixture of isomers containing 5.5 molecules of water of crystallization per molecule of glycerol phosphate, resulting in a hydrated molecular weight of 234.05 g·mol⁻¹ for the mixture [3] [7].
The structural differences between isomers influence their biochemical behavior, though both serve as sources of inorganic phosphate after enzymatic hydrolysis in biological systems. The compound is typically synthesized as a white to off-white crystalline or amorphous powder that is odorless with a characteristic salty taste [3] [9]. Infrared spectroscopy and nuclear magnetic resonance studies reveal distinct peaks corresponding to phosphate ester linkages (P=O at ~1250 cm⁻¹, P-O-C at ~1050 cm⁻¹) and glycerol backbone vibrations (C-OH at ~3400 cm⁻¹, C-H at ~2900 cm⁻¹), providing analytical fingerprints for isomer identification [3].
Table 1: Molecular Characteristics of Sodium Glycerophosphate Isomers
Isomer Type | Structural Formula | Phosphate Position | Chirality | Hydration State |
---|---|---|---|---|
α-glycerophosphate | HOCH₂CH(OH)CH₂OPO₃Na₂ | Terminal carbon | Chiral (D/L forms) | 5.5 H₂O |
β-glycerophosphate | (HOCH₂)₂CHOPO₃Na₂ | Central carbon | Symmetric | 5.5 H₂O |
Commercial Mixture | Combination of α and β isomers | Variable | Racemic | Hydrated (5.5 H₂O) |
Sodium glycerophosphate exhibits high solubility in water, with the anhydrous form dissolving in approximately 1.5 parts water, forming clear, colorless solutions [3] [9]. The hydrated mixture demonstrates slightly lower but still significant water solubility, classified as "sparingly soluble" in some pharmacopeial descriptions [7]. Aqueous solutions are moderately alkaline, with pH values typically ranging between 9.0 and 10.0 (commonly ~9.5) due to the hydrolysis of the phosphate ester groups [3] [9]. This alkalinity contributes to the compound's buffering capacity, which becomes clinically relevant in parenteral nutrition formulations where pH stability is critical for minimizing calcium salt precipitation [2] [6].
The compound's behavior in solution follows pH-dependent equilibrium dynamics. Under alkaline conditions, the phosphate groups remain fully ionized (-OPO₃²⁻), enhancing solubility and electrostatic repulsion between molecules. As pH decreases, protonation occurs (-OPO₃H⁻ and -OPO₃H₂), potentially reducing solubility and altering interactions with cations like calcium [6]. Sodium glycerophosphate solutions show Newtonian viscosity profiles and negligible surface tension modification, facilitating their infusion through narrow-bore intravenous catheters [3]. Thermal analysis reveals decomposition beginning at approximately 130°C, with the hydrated form first losing water of crystallization (60-100°C) before molecular decomposition [3] [9].
Table 2: Key Physicochemical Properties of Sodium Glycerophosphate
Property | Value/Range | Conditions | Significance |
---|---|---|---|
Molecular Weight (anhydrous) | 216.036 g·mol⁻¹ | - | Stoichiometric calculations |
Hydrated Molecular Weight | 234.05 g·mol⁻¹ | 5.5 H₂O | Formulation mass adjustments |
Melting Point | 98-100°C | - | Processing stability |
Decomposition Point | >130°C | - | Sterilization limits |
Aqueous Solubility | ~1.5 parts water | 20°C | Solution preparation |
pH (1% solution) | 9.0-10.0 (~9.5) | 25°C | Compatibility with other components |
Refractive Index (10%) | ~1.37 | 20°C | Concentration verification |
The compatibility of sodium glycerophosphate with calcium salts represents a critical stability parameter in parenteral nutrition formulations. Unlike inorganic phosphates, which readily form insoluble calcium phosphate precipitates at neutral pH, sodium glycerophosphate demonstrates superior compatibility due to steric hindrance from the glycerol moiety and reduced ionic interaction potential [2] [6]. Rigorous compatibility testing using pediatric parenteral nutrition solutions containing amino acids (1.5-4%), cysteine, and lipids showed no visual precipitation, haze, or color change when sodium glycerophosphate (10-50 mmol/L) was combined with calcium gluconate (10-50 mEq/L) [2]. Microanalysis revealed no microcrystals, while turbidimetry measurements showed negligible changes (≤0.14 nephelometric turbidity units), confirming solution stability even at concentrations approaching the saturation limits for inorganic phosphate-calcium combinations [2].
Stability studies extending beyond calcium compatibility demonstrate that sodium glycerophosphate remains chemically intact in parenteral admixtures under standard storage conditions. High-performance liquid chromatography analyses of aged solutions show no significant degradation (<5%) over 7 days at 4-25°C, although enzymatic studies confirm rapid hydrolysis by alkaline phosphatases in biological systems [4] [8]. The compound's stability profile allows for higher simultaneous concentrations of bioavailable calcium and phosphorus in parenteral nutrition solutions—typically 1.3-1.7 times greater than achievable with inorganic phosphates—without exceeding solubility thresholds [6]. This enhanced compatibility is attributed to the organic phosphate's molecular structure, which shields the phosphate group and reduces direct calcium coordination, thereby maintaining supersaturated conditions without precipitation [2] [8].
Table 3: Compatibility Profile in Parenteral Nutrition Solutions
Compatibility Parameter | Test Method | Result | Clinical Significance |
---|---|---|---|
Calcium Gluconate Compatibility | Visual inspection (671 solutions) | No precipitation | Eliminates precipitation risk in infusion lines |
Turbidity Change | Nephelometry (0-50 mmol/L) | Δ ≤0.14 NTU | Confirms subvisual compatibility |
Particulate Formation | Microscopy (USP 788 standards) | No microcrystals | Meets pharmacopeial safety standards |
pH Stability | pH monitoring over 48h | Minimal drift (≤0.3 units) | Maintains calcium phosphate solubility |
Amino Acid Compatibility | Solution clarity assessment (1.5-4% AA) | No incompatibility | Compatible with protein components |
Lipid Emulsion Interaction | Phase separation analysis | No coalescence | Stable in total nutrient admixtures |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: